molecular formula C12H8F4O5 B11097002 methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-2-enoate

methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-2-enoate

Cat. No.: B11097002
M. Wt: 308.18 g/mol
InChI Key: CGQXCNNXXMNOSZ-ARJAWSKDSA-N
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Description

Methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbonyl group conjugated with an alkene. This compound is notable for its unique structure, which includes multiple fluorine atoms and a methoxy group attached to a phenyl ring. These structural features can impart distinct chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetrafluoro-4-methoxybenzaldehyde and methyl acetoacetate.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the acetoacetate in the presence of a base, such as sodium ethoxide, to form the enone structure.

    Hydrolysis and Esterification: The intermediate product undergoes hydrolysis and subsequent esterification to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Carboxylic Acids: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Phenyl Compounds: From substitution reactions.

Scientific Research Applications

Methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-2-enoate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-2-hydroxy-4-oxo-4-phenylbut-2-enoate: Lacks the fluorine and methoxy groups, resulting in different chemical properties.

    Methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluorophenyl)but-2-enoate: Similar structure but without the methoxy group.

Uniqueness

The presence of multiple fluorine atoms and a methoxy group in methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-2-enoate imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H8F4O5

Molecular Weight

308.18 g/mol

IUPAC Name

methyl (Z)-4-hydroxy-2-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-3-enoate

InChI

InChI=1S/C12H8F4O5/c1-20-11-9(15)7(13)6(8(14)10(11)16)4(17)3-5(18)12(19)21-2/h3,17H,1-2H3/b4-3-

InChI Key

CGQXCNNXXMNOSZ-ARJAWSKDSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1F)F)/C(=C/C(=O)C(=O)OC)/O)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=CC(=O)C(=O)OC)O)F)F

Origin of Product

United States

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